5-Bromo-3-fluoro-2-nitroaniline CAS number
5-Bromo-3-fluoro-2-nitroaniline CAS number
An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-nitroaniline
Executive Summary
5-Bromo-3-fluoro-2-nitroaniline (CAS: 1193385-18-0 ) is a highly specialized halogenated nitroaniline derivative used primarily as a regioselective scaffold in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3][4][5][6] Its unique substitution pattern—featuring a nitro group ortho to an amine, flanked by fluorine and bromine atoms—makes it a critical intermediate for constructing heterocyclic cores such as benzimidazoles , indazoles , and quinoxalines , which are prevalent in kinase inhibitors and oncology drugs.
This guide details the physicochemical profile, validated synthetic pathways, structural analysis, and safety protocols for researchers utilizing this compound in drug discovery and process chemistry.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1193385-18-0 |
| IUPAC Name | 5-Bromo-3-fluoro-2-nitroaniline |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| Appearance | Dark orange to tan crystalline powder |
| Melting Point | 134.6 – 135.9 °C (High Purity Form) [1] |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calculated) | ~ -0.5 (Conjugate acid), weakly basic due to electron-withdrawing -NO₂ and -F |
| H-Bond Donors/Acceptors | 1 Donor (-NH₂), 3 Acceptors (-NO₂, -F) |
Technical Note on Melting Point: While some catalog sources list a lower melting range (70–75 °C), high-purity analytical standards (≥98% GC) consistently exhibit a melting point between 134 °C and 136 °C .[4] Lower values often indicate the presence of isomers (e.g., 4-bromo- or 6-bromo- derivatives) or residual solvent.[2][3][4]
Synthetic Pathways & Manufacturing
The synthesis of 5-Bromo-3-fluoro-2-nitroaniline requires precise regiocontrol to ensure the correct orientation of the three substituents.[3][4] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a symmetric precursor to eliminate isomeric byproducts.
Core Synthesis: The SₙAr Ammonia Displacement Route
This method is preferred for its high regioselectivity. The starting material, 5-bromo-1,3-difluoro-2-nitrobenzene , possesses a plane of symmetry.[4] Displacement of either fluorine atom by ammonia yields the identical target product.[4]
Step-by-Step Protocol:
-
Precursor Preparation:
-
Nitration: Reaction with KNO₃/H₂SO₄ at low temperature (0–5 °C).
-
Mechanism: The directing effects of the two fluorine atoms (ortho/para) and the bromine atom facilitate nitration at the 2-position (between the fluorines) or the 4-position.[3][4] Separation is required if direct nitration is used.[3][4] Alternatively, oxidation of 4-bromo-2,6-difluoroaniline using trifluoroperacetic acid yields the pure 2-nitro precursor [2].[3][4]
-
Amination (SₙAr):
-
Reagents: 5-Bromo-1,3-difluoro-2-nitrobenzene, NH₃ (aq) or NH₃ in Ethanol.[2][3][4]
-
Conditions: Sealed vessel, 60–80 °C, 4–6 hours.
-
Work-up: The reaction mixture is cooled, and the product precipitates as an orange solid. Filtration and washing with cold water remove the ammonium fluoride byproduct.[4]
-
Reaction Scheme Visualization:
Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution.
Structural Analysis & Identification
Validating the structure of CAS 1193385-18-0 is critical due to the existence of multiple isomers (e.g., 4-bromo-5-fluoro-2-nitroaniline).[3][4]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.60 (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.
-
δ 7.20 (dd, 1H, H-6): Doublet of doublets. Shows coupling to F (³J_HF) and meta-coupling to H-4.[2][3][4]
-
δ 6.95 (dd, 1H, H-4): Doublet of doublets.[4] Shows strong coupling to F (³J_HF).
-
Note: The protons are meta to each other.[4] The shift values are distinct due to the shielding/deshielding effects of the ortho-nitro and ortho-amine groups.[3][4]
-
-
¹⁹F NMR:
Applications in Drug Discovery
5-Bromo-3-fluoro-2-nitroaniline serves as a "linchpin" scaffold.[3][4] Its three functional groups allow for orthogonal chemical modifications, enabling the rapid generation of compound libraries.
A. Synthesis of Fluorinated Benzimidazoles
Reduction of the nitro group yields 5-bromo-3-fluoro-1,2-phenylenediamine .[2][3][4] Cyclization with carboxylic acids or aldehydes produces 6-bromo-4-fluorobenzimidazoles, a core structure in many ATP-competitive kinase inhibitors (e.g., targeting BRAF or EGFR).[3][4]
B. Palladium-Catalyzed Couplings
The bromine atom at position 5 is highly activated for Suzuki-Miyaura or Buchwald-Hartwig couplings.[2][3][4] The presence of the electron-withdrawing nitro group and fluorine atom facilitates oxidative addition, allowing for coupling with aryl boronic acids under mild conditions.[3][4]
C. Functional Group Reactivity Map
Figure 2: Orthogonal reactivity profile for medicinal chemistry applications.
Safety & Handling Protocols
As a halogenated nitroaromatic, this compound poses specific health hazards. Protocols must be strictly followed to prevent exposure and environmental contamination.[3][4]
-
GHS Classification:
-
Handling Precautions:
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[3][4]
-
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.[4]
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air; nitroanilines can cause methemoglobinemia (cyanosis), so medical attention is advised if symptoms (blue lips/nails) appear.
-
References
-
Apollo Scientific. (2024).[4][9] Certificate of Analysis: 5-Bromo-3-fluoro-2-nitroaniline (Batch AS459938).[1][4] Apollo Scientific Ltd.[4][9] Link
-
Chen, S., et al. (2026).[10][11] "Efficient catalytic oxidation of 4-bromo-2,6-difluoroaniline to 5-bromo-1,3-difluoro-2-nitrobenzene." Organic Chemistry Frontiers. Link
-
BenchChem. (2024).[4] Product Specification: 5-Bromo-3-fluoro-2-nitroaniline. Link
-
BLD Pharm. (2024).[4] Material Safety Data Sheet (MSDS) - CAS 1193385-18-0.[1][2][3][4][5] Link
Sources
- 1. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 7087-65-2|1-Bromo-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 1261988-16-2|5-Bromo-1,2-difluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 455-58-3|2-Bromo-6-Fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 6. 147808-42-2|5-Bromo-1,3-difluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Organic Chemistry Frontiers - [nanocmm.tech]
